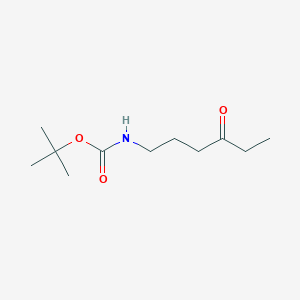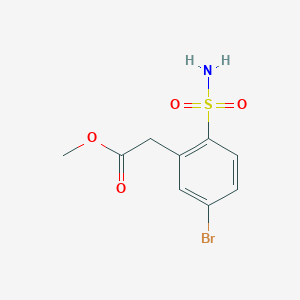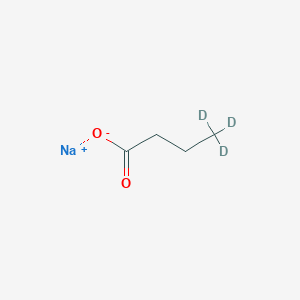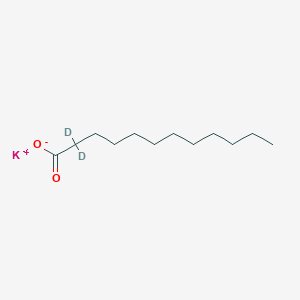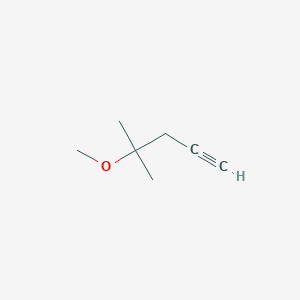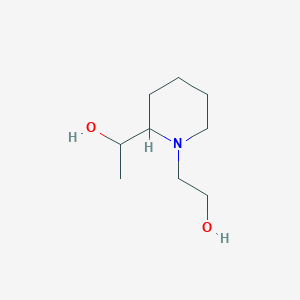
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
“2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic compound that contains a thiophene ring and a pyrazole ring . Thiophene is a five-membered heterocyclic compound with one sulfur atom, and pyrazole is a five-membered heterocyclic compound with two nitrogen atoms . This compound is of interest in the field of organic chemistry due to its unique structural features, which may contribute to its reactivity and potential applications in material science, catalysis, and as a building block for more complex molecular architectures.
Synthesis Analysis
The synthesis of compounds related to “this compound” often involves multistep synthetic routes that may include the formation of the pyrazole moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both pyrazole and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .Chemical Reactions Analysis
Compounds like “this compound” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the pyrazole moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and pyrazole rings.Aplicaciones Científicas De Investigación
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent for the detection of metal ions and as a catalyst in various types of reactions. This compound has also been studied as a potential therapeutic agent, with research into its effects on a variety of biological processes. In addition, this compound has been used as a building block in organic synthesis and as a model compound for the study of the structure-activity relationships of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is not yet fully understood. However, this compound has been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels. This compound has also been shown to interact with DNA and RNA, suggesting that it may have a role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of several enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have inhibitory effects on the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile in lab experiments is its versatility. This compound can be used as a reagent for the detection of metal ions, as a catalyst in various types of reactions, and as a building block in organic synthesis. Additionally, this compound can be used as a model compound for the study of the structure-activity relationships of other compounds. The main limitation of this compound is its toxicity. This compound is known to be toxic to humans and other organisms, and should be handled with caution.
Direcciones Futuras
The potential applications of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile are numerous, and there are many avenues for future research. The mechanism of action of this compound needs to be further elucidated, as well as the effects of this compound on a variety of biological processes. Additionally, further research into the therapeutic potential of this compound is warranted, as well as the development of new methods for the synthesis and purification of this compound. Finally, further research into the structure-activity relationships of this compound and other compounds is needed in order to develop more effective and safer drugs.
Safety and Hazards
The safety data sheet for a related compound, “2-(Thiophen-3-yl)-1,3-dioxolane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a combustible liquid, and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-3-5-12-4-1-9(11-12)8-2-6-13-7-8/h1-2,4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFILCISQKYDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




